7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid
Overview
Description
7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid is a compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds has been found to be remarkably versatile in drug design due to their structural similarities with purines . They have been proposed as possible surrogates of the purine ring . Depending on the choice of substituents, the triazolopyrimidine ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Synthesis Analysis
The synthesis of triazolopyrimidines has been explored in various studies . For instance, El Bakri et al. described a simple and non-regioselective condensation reaction of 3-aminotriazole with ethyl 3-phenylglycidate leading to the formation of triazolopyrimidines .Molecular Structure Analysis
The molecular formula of 7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid is C10H12N4O3S . The structure of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold is relatively simple . It consists of an electron-rich five-membered ring (6 π electrons) fused to an electron-deficient six-membered ring (4 π electrons) .Chemical Reactions Analysis
The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system . They have been used in various chemical reactions, often resulting in the identification of biologically active compounds with favorable ADME-PK properties .Physical And Chemical Properties Analysis
The molecular weight of 7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid is 268.29 g/mol .Scientific Research Applications
Synthesis and Chemical Reactions
Microwave-Assisted Multicomponent Synthesis 7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid derivatives have been synthesized efficiently using a microwave-assisted one-pot protocol, which significantly reduces the reaction time and enhances yield. This method presents a green and promising synthetic pathway, with some derivatives showing potential as anticonvulsant agents (Divate & Dhongade-Desai, 2014).
Nucleophilic Rearrangements Studies on the nucleophilic rearrangements involving azolopyrimidines have revealed a distinct reaction pattern in the pyrimidine ring, resulting in the formation of compounds with modified structures. These reactions and their products offer insight into the chemical behavior of these compounds under various conditions (Potapov et al., 2012).
Reaction with Hydrazine Hydrate The reaction of hydrazine hydrate with certain derivatives leads to the formation of hydrazid acids, which, upon further reactions, yield compounds with potential biological activity. These compounds are characterized by their unique structural features, as confirmed by NMR and mass spectroscopy data (Elotmani et al., 2002).
Crystal Structure and Supramolecular Architecture
Molecular Structure in Different Crystal Environments The molecular structure of 7-hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid has been studied in two crystal environments. The analyses of these environments provide valuable information about the biological activity of its coordination compounds. The hydrogen-bonding interactions and supramolecular architecture differ significantly between the two environments, contributing to the understanding of the compound's chemical properties (Canfora et al., 2010).
Biochemical Applications
Antimicrobial Activity Some derivatives of 7-hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid have shown significant antimicrobial activity against Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents, which are crucial in the current landscape of antibiotic resistance (Ruisi et al., 2010).
Antitumor Activity Derivatives have been studied for their antitumor activity, showing promising results against a wide range of cancer cell lines. The specificity of the reactions and the reactivity of the compounds towards various reagents underline their potential in cancer treatment (Hafez & El-Gazzar, 2009).
Future Directions
The 1,2,4-triazolo[1,5-a]pyrimidines, including 7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid, have found numerous applications in medicinal chemistry . Their structural versatility and the ability to generate biologically active compounds suggest that they will continue to be a focus of research in drug design .
properties
IUPAC Name |
7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O3/c11-4-3(5(12)13)1-10-2-7-9-6(10)8-4/h1-2H,(H,12,13)(H,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWOCPJRQIPGIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC2=NN=CN21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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